molecular formula C9H5ClFN3O2 B3348214 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate CAS No. 159831-73-9

3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate

Cat. No.: B3348214
CAS No.: 159831-73-9
M. Wt: 241.6 g/mol
InChI Key: JCWIOQDKLWKZGX-UHFFFAOYSA-N
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Description

3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate is a chemical compound with the molecular formula C(_9)H(_5)ClFN(_3)O(_2)·H(_2)O This compound is notable for its structural complexity, featuring a cinnoline core substituted with amino, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate typically involves multi-step organic reactions. One common method starts with the preparation of the cinnoline core, followed by selective functionalization:

    Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The amino, chloro, and fluoro groups are introduced through electrophilic substitution reactions. For example, chlorination can be performed using thionyl chloride, while fluorination might involve the use of fluorinating agents like diethylaminosulfur trifluoride.

    Hydration: The final step involves the hydration of the compound, which can be achieved by crystallizing the product from water or aqueous solvents.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cinnoline ring or the substituents, potentially leading to the formation of dihydrocinnoline derivatives.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions can produce a wide range of functionalized cinnolinecarboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections or cancer.

Industry

In industry, the compound’s properties are explored for applications in materials science. For instance, its derivatives might be used in the development of new polymers or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate involves its interaction with specific molecular targets. The amino, chloro, and fluoro groups can form hydrogen bonds, halogen bonds, and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-7-chloro-6-fluoroquinoline: Similar in structure but lacks the carboxylic acid group.

    3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-7-methyl-: Similar but with a methyl group instead of a chlorine atom.

    4-Amino-7-chloro-6-fluoroquinazoline: Similar core structure but with a different ring system.

Uniqueness

3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate is unique due to its specific combination of substituents and the presence of a hydrate form. This combination of features can lead to distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-amino-7-chloro-6-fluorocinnoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3O2/c10-4-2-6-3(1-5(4)11)7(12)8(9(15)16)14-13-6/h1-2H,(H2,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWIOQDKLWKZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=NC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166734
Record name 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159831-73-9
Record name 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159831739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate
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3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate
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3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate
Reactant of Route 6
3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate

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